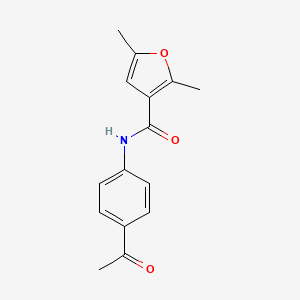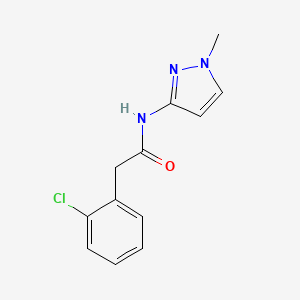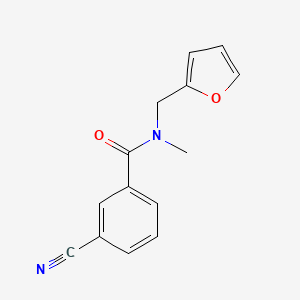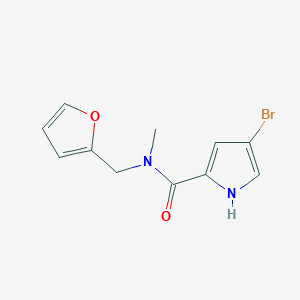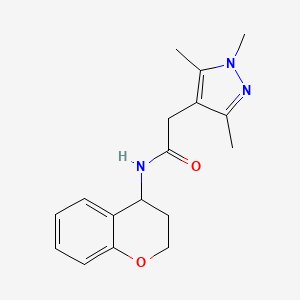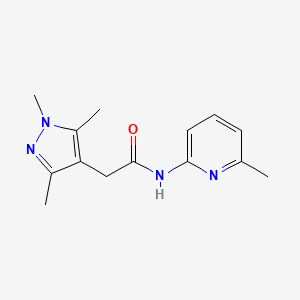
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide, also known as FMQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the family of quinoline derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide is complex and involves multiple pathways. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to inhibit the activity of L-type calcium channels, which are involved in cellular signaling and regulation of intracellular calcium levels. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been shown to modulate the activity of endothelial nitric oxide synthase, which plays a role in cardiovascular function. Additionally, N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and anti-viral properties. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been shown to modulate the activity of calcium channels and endothelial nitric oxide synthase, which play important roles in cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method and has been extensively studied for its biological activities. However, N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in the treatment of various diseases. Additionally, studies are needed to determine the potential toxicity of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide and to develop safer derivatives of the compound. Finally, studies are needed to optimize the synthesis method of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide to yield higher purity and higher yield of the compound.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide involves the reaction of furfural with methyl anthranilate in the presence of a catalyst to form 2-(furan-2-ylmethyl) quinoline. This intermediate is then reacted with methyl isocyanate to form N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide. The synthesis method has been optimized to yield high purity and high yield of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been used as a tool in the study of the role of calcium channels in cellular signaling and has been shown to inhibit the activity of L-type calcium channels. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been used to study the role of nitric oxide in cardiovascular function and has been shown to modulate the activity of endothelial nitric oxide synthase.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(11-13-7-4-10-20-13)16(19)14-8-2-5-12-6-3-9-17-15(12)14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPTUSYXFQQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

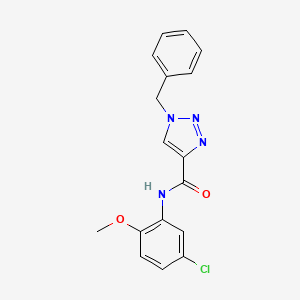
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
